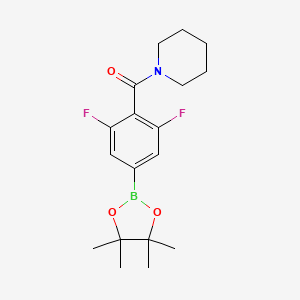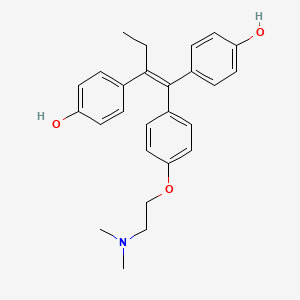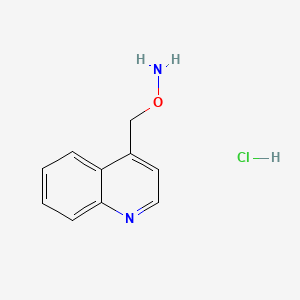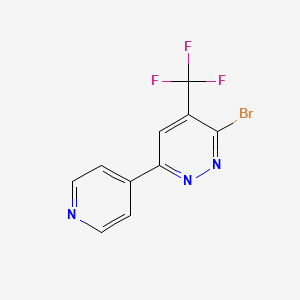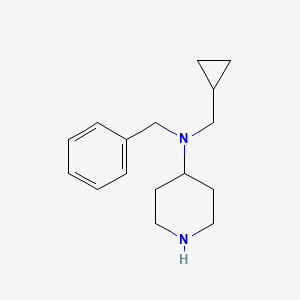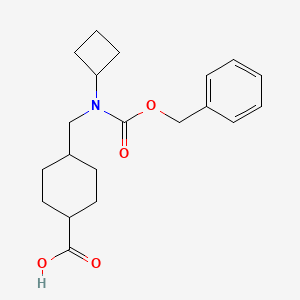
(1r,4r)-4-((((Benzyloxy)carbonyl)(cyclobutyl)amino)methyl)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r,4r)-4-((((Benzyloxy)carbonyl)(cyclobutyl)amino)methyl)cyclohexanecarboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexane ring substituted with a benzyloxycarbonyl group, a cyclobutylamino group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((((Benzyloxy)carbonyl)(cyclobutyl)amino)methyl)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the benzyloxycarbonyl group: This step involves the protection of an amine group using benzyl chloroformate under basic conditions.
Cyclobutylamino group addition: The cyclobutylamine is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1r,4r)-4-((((Benzyloxy)carbonyl)(cyclobutyl)amino)methyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of protected amines or other substituted derivatives.
Aplicaciones Científicas De Investigación
(1r,4r)-4-((((Benzyloxy)carbonyl)(cyclobutyl)amino)methyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its structural complexity.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1r,4r)-4-((((Benzyloxy)carbonyl)(cyclobutyl)amino)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include binding to the active site, altering enzyme conformation, or competing with natural substrates.
Comparación Con Compuestos Similares
Similar Compounds
- (1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid
- (1r,4r)-4-((((Benzyloxy)carbonyl)(cyclopentyl)amino)methyl)cyclohexanecarboxylic acid
Uniqueness
(1r,4r)-4-((((Benzyloxy)carbonyl)(cyclobutyl)amino)methyl)cyclohexanecarboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its cyclobutyl group, in particular, provides a unique steric and electronic environment compared to similar compounds with different ring sizes.
Propiedades
Fórmula molecular |
C20H27NO4 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
4-[[cyclobutyl(phenylmethoxycarbonyl)amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H27NO4/c22-19(23)17-11-9-15(10-12-17)13-21(18-7-4-8-18)20(24)25-14-16-5-2-1-3-6-16/h1-3,5-6,15,17-18H,4,7-14H2,(H,22,23) |
Clave InChI |
UHRNUSPKCJAOBW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)N(CC2CCC(CC2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


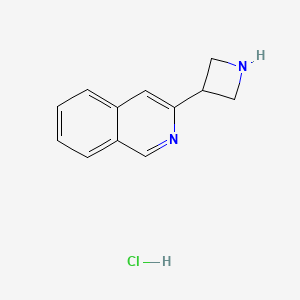
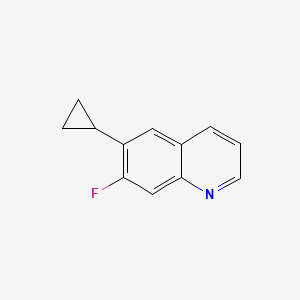
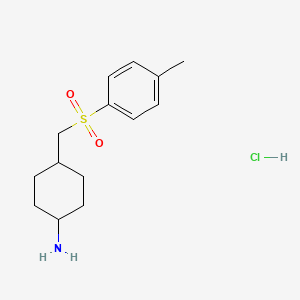

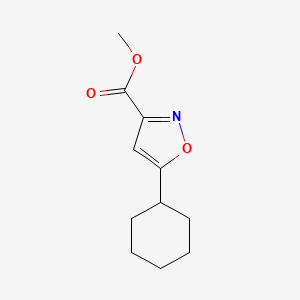
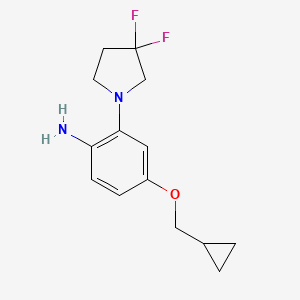

![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate](/img/structure/B15338831.png)
